![molecular formula C10H9F3 B157394 3-[(3-Trifluoromethyl)phenyl]-1-propene CAS No. 1813-96-3](/img/structure/B157394.png)

3-[(3-Trifluoromethyl)phenyl]-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

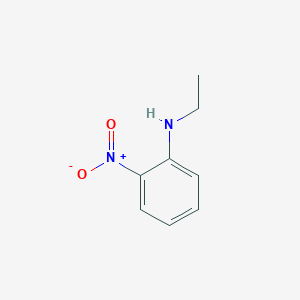

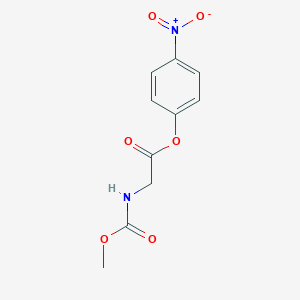

3-[(3-Trifluoromethyl)phenyl]-1-propene is an organofluorine compound . It is a colorless oil with a molecular weight of 186.18 . The IUPAC name for this compound is 1-allyl-3-(trifluoromethyl)benzene .

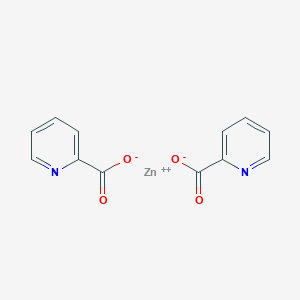

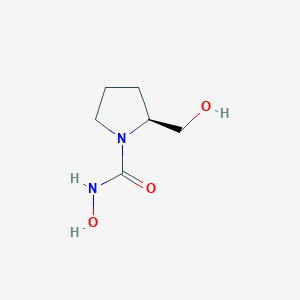

Molecular Structure Analysis

The molecular structure of 3-[(3-Trifluoromethyl)phenyl]-1-propene consists of 10 carbon atoms, 9 hydrogen atoms, and 3 fluorine atoms . The InChI code for this compound is 1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-3,5-7H,1,4H2 . This compound is a member of propan-1-ols .Physical And Chemical Properties Analysis

3-[(3-Trifluoromethyl)phenyl]-1-propene is a colorless oil . It has a molecular weight of 186.18 . The compound consists of 10 carbon atoms, 9 hydrogen atoms, and 3 fluorine atoms .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

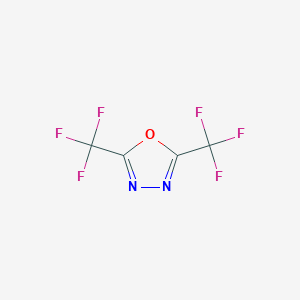

The trifluoromethyl group, which is present in “3-[(3-Trifluoromethyl)phenyl]-1-propene”, is found in many FDA-approved drugs . These drugs have been used for various diseases and disorders. For example, the drug berotralstat, which contains a trifluoromethyl group, is used to treat hereditary angioedema .

Organic Light-Emitting Diodes (OLEDs)

Compounds containing the trifluoromethyl group, such as “3-[(3-Trifluoromethyl)phenyl]-1-propene”, have been used in the synthesis of blue organic light-emitting diodes (OLEDs) . These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .

Electrochemical Oxidation

The deposition of thiophene derivatives with a trifluoromethyl group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers .

Synthesis of Explosive Compounds

The trifluoromethyl group can be used in the synthesis of potentially explosive compounds . However, it’s important to note that these reactions must be conducted under safe and controlled conditions due to the risk of explosion .

Solvent Extraction of Cations

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, a compound related to “3-[(3-Trifluoromethyl)phenyl]-1-propene”, is used for solvent extraction of cations .

Phase-Transfer Catalyst

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is also used as an anionic phase-transfer catalyst . This application is particularly useful in facilitating reactions between reagents that are in different phases (e.g., a solid and a liquid).

Mecanismo De Acción

Target of Action

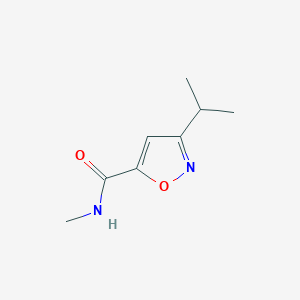

Compounds with similar structures have been shown to interact with the serotonergic system, specifically the 5-ht 1a and 5-ht 3 receptors .

Mode of Action

Based on the structure and the known effects of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .

Biochemical Pathways

Similar compounds have been shown to modulate the serotonergic system , which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.

Pharmacokinetics

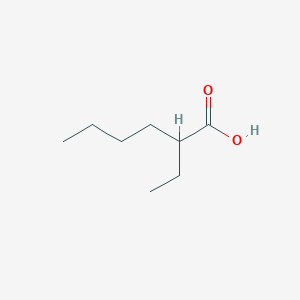

The compound’s physical properties such as its molecular weight (20419 g/mol) and boiling point (60 °C) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to exhibit antidepressant-like effects, suggesting that this compound may also have potential therapeutic applications .

Action Environment

The action, efficacy, and stability of 3-[(3-Trifluoromethyl)phenyl]-1-propene can be influenced by various environmental factors. For instance, the compound should be used only in well-ventilated areas to prevent accumulation and potential toxicity .

Propiedades

IUPAC Name |

1-prop-2-enyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-3,5-7H,1,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLGZDRIUUSZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453805 |

Source

|

| Record name | AGN-PC-0NF9OS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1813-96-3 |

Source

|

| Record name | AGN-PC-0NF9OS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.